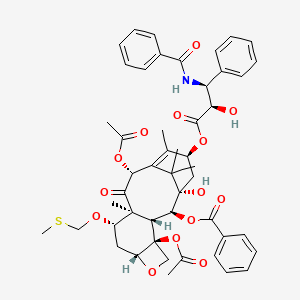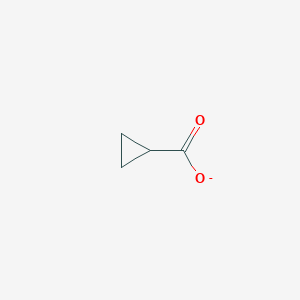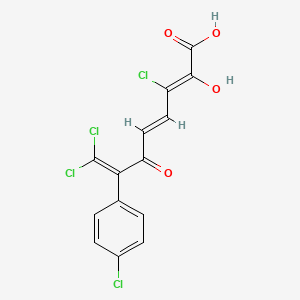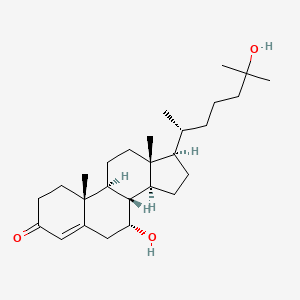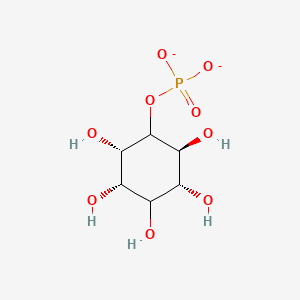
Chalcomycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chalcomycin is a natural product found in Streptomyces bikiniensis and Streptomyces with data available.
Applications De Recherche Scientifique
Biosynthesis and Genetic Analysis
Chalcomycin, produced by Streptomyces bikiniensis, is notable for its unusual ketolide structure and the presence of the neutral sugar d-chalcose. Research into its biosynthesis revealed a gene cluster in S. bikiniensis responsible for the synthesis of its polyketide backbone and sugars, offering insights into the unique enzymatic processes involved in this compound production (Ward et al., 2004).
Antibacterial Properties
This compound has demonstrated efficacy against various bacterial strains, particularly Staphylococcus aureus and Streptococcus pyogenes. Early studies noted its activity against strains resistant to other antibiotics, highlighting its potential as an alternative treatment option (Coffey et al., 1963). More recent findings from marine-derived Streptomyces sp. indicated that this compound and its derivatives possess significant antimicrobial activities, particularly against S. aureus (Jiang et al., 2017).
Structural Analysis
X-ray crystallographic analysis of this compound has been pivotal in understanding its molecular structure and stereochemistry. This information is crucial for correlating its structure with biological activity and potential for drug development (Woo & Rubin, 1996).
Marine Isolates and New Derivatives
Exploration of marine streptomycete isolates has led to the discovery of new this compound derivatives, such as this compound B. These discoveries expand the scope of this compound's potential applications in medicine (Asolkar et al., 2002).
Genetic Basis for Bifurcation in Biosynthesis
Research into the gene clusters of chalcomycins and aldgamycins revealed a shared genetic basis for their biosynthesis. This finding provides a deeper understanding of the molecular pathways involved in the production of these compounds and their structural diversity (Tang et al., 2016).
Mécanisme D'action
Target of Action
Chalcomycin is primarily active against certain gram-positive bacteria, notably Staphylococcus aureus and Streptococcus pyogenes . These bacteria are inhibited by concentrations of this compound as low as 0.4 µg/ml .
Mode of Action
It is known that the antistaphylococcal potency of this compound can be decreased by prior exposure of this compound to ethylene oxide . This suggests that groups essential for its antibacterial properties are susceptible to alkylation .
Biochemical Pathways
It is known that this compound is a fermentation product of a culture ofStreptomyces bikiniensis . This organism produces this compound and has oblong spores .
Pharmacokinetics
It is known that this compound is slightly soluble in water (to approximately 7 mg/ml), but more concentrated solutions can be prepared by dissolving the antibiotic in methanol or ethanol and diluting with water to 5-10% alcohol .
Result of Action
The result of this compound’s action is the inhibition of certain gram-positive bacteria, notably Staphylococcus aureus and Streptococcus pyogenes . These bacteria are inhibited by concentrations of this compound as low as 0.4 µg/ml .
Action Environment
The action of this compound is influenced by the environment in which it is used. For instance, this compound is a fermentation product of a culture of Streptomyces bikiniensis , suggesting that the production of this compound may be influenced by the conditions under which this organism is cultured. Furthermore, the solubility of this compound in water and alcohol suggests that the bioavailability and efficacy of this antibiotic may be influenced by the solvent in which it is dissolved .
Safety and Hazards
When handling chalcomycin, it is advised to avoid dust formation, breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Orientations Futures
Analyse Biochimique
Biochemical Properties
Chalcomycin plays a crucial role in biochemical reactions by inhibiting protein synthesis in bacteria. It interacts with the bacterial ribosome, specifically binding to the 50S subunit, thereby preventing the translocation step of protein elongation . This interaction disrupts the normal function of the ribosome, leading to the inhibition of bacterial growth. This compound also interacts with various enzymes and proteins involved in bacterial metabolism, further enhancing its antimicrobial efficacy .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In bacterial cells, it inhibits protein synthesis, leading to cell death. This compound also affects cell signaling pathways and gene expression by disrupting the normal function of the ribosome . In eukaryotic cells, this compound has been shown to influence cellular metabolism by inhibiting mitochondrial protein synthesis, which can lead to reduced cellular respiration and energy production .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the 50S ribosomal subunit in bacteria. This binding prevents the translocation of the peptidyl-tRNA from the A-site to the P-site, effectively halting protein synthesis . This compound’s interaction with the ribosome is highly specific, and its efficacy is enhanced by its ability to inhibit multiple steps in the protein synthesis pathway. Additionally, this compound can induce conformational changes in the ribosome, further disrupting its function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable at room temperature, maintaining its antimicrobial activity for several weeks . Prolonged exposure to light and heat can lead to its degradation, reducing its efficacy. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in bacterial cells, where it can induce persistent changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits bacterial growth without causing significant toxicity . At higher doses, it can induce adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where doses above a certain level lead to a rapid increase in toxic effects . These findings highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its antimicrobial activity. It interacts with enzymes involved in protein synthesis, such as peptidyl transferase, and inhibits their function . This inhibition disrupts the normal metabolic flux in bacterial cells, leading to an accumulation of incomplete proteins and metabolites. This compound also affects the levels of various metabolites, including amino acids and nucleotides, by interfering with their synthesis and degradation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets . This compound also interacts with transport proteins and binding proteins, which facilitate its movement within the cell. Once inside the cell, this compound accumulates in specific compartments, such as the ribosome, where it exerts its antimicrobial effects .
Subcellular Localization
This compound’s subcellular localization is primarily within the ribosome, where it binds to the 50S subunit . This localization is crucial for its antimicrobial activity, as it allows this compound to directly interact with its target. Additionally, this compound can be found in other cellular compartments, such as the cytoplasm and mitochondria, where it may exert secondary effects on cellular function . The compound’s localization is influenced by various factors, including its chemical structure and the presence of targeting signals.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Chalcomycin involves the condensation of two amino acids, L-tyrosine and L-leucine, followed by a series of modifications to form the final product.", "Starting Materials": [ "L-tyrosine", "L-leucine", "Benzaldehyde", "Methyl iodide", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "L-tyrosine and L-leucine are condensed using benzaldehyde and methyl iodide in the presence of sodium hydroxide to form a dipeptide intermediate.", "The dipeptide intermediate is then subjected to a series of modifications including acetylation, deprotection, and oxidation to form the final product, Chalcomycin.", "The acetylation step involves the use of acetic anhydride and pyridine to protect the amino group of the dipeptide intermediate.", "Deprotection is achieved by treating the protected intermediate with hydrochloric acid to remove the acetyl group.", "Oxidation is then carried out using sodium bicarbonate and hydrogen peroxide to form the final product, Chalcomycin.", "The final product is then extracted using ethyl acetate and purified using a combination of methanol and water." ] } | |
Numéro CAS |
20283-48-1 |
Formule moléculaire |
C35H56O14 |
Poids moléculaire |
700.8 g/mol |
Nom IUPAC |
(1S,2R,3R,6E,8S,9S,10S,12S,14E,16S)-12-hydroxy-2-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-9-[(2S,3R,4S,6R)-3-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,8,10,12-tetramethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione |
InChI |
InChI=1S/C35H56O14/c1-17-10-13-26(37)46-20(4)22(16-44-34-32(43-9)31(42-8)27(38)21(5)47-34)30-23(48-30)11-12-25(36)35(6,40)15-18(2)29(17)49-33-28(39)24(41-7)14-19(3)45-33/h10-13,17-24,27-34,38-40H,14-16H2,1-9H3/b12-11+,13-10+/t17-,18-,19+,20+,21+,22+,23-,24-,27+,28+,29+,30-,31+,32+,33-,34+,35-/m0/s1 |
Clé InChI |
KLGADJPDTCIJLO-RVMREVNESA-N |
SMILES isomérique |
C[C@@H]1C[C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H](C[C@](C(=O)/C=C/[C@H]3[C@@H](O3)[C@@H]([C@H](OC(=O)/C=C/[C@@H]2C)C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC)(C)O)C)O)OC |
SMILES |
CC1CC(C(C(O1)OC2C(CC(C(=O)C=CC3C(O3)C(C(OC(=O)C=CC2C)C)COC4C(C(C(C(O4)C)O)OC)OC)(C)O)C)O)OC |
SMILES canonique |
CC1CC(C(C(O1)OC2C(CC(C(=O)C=CC3C(O3)C(C(OC(=O)C=CC2C)C)COC4C(C(C(C(O4)C)O)OC)OC)(C)O)C)O)OC |
Synonymes |
chalcomycin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3S,3aR,4R,5R)-6-[(2S,4R,5S)-5-acetyloxy-2-(acetyloxymethyl)-3-(2-methoxy-2-oxoethyl)-2,4-dimethyl-7-oxooxepan-4-yl]-5-formyloxy-3-(furan-3-yl)-7a-hydroxy-3a-methyl-7-methylidene-1-oxo-3,4,5,6-tetrahydro-2H-inden-4-yl] 2-hydroxy-3-methylpentanoate](/img/structure/B1236913.png)
![(5S,6S,9R,13R,16S)-N,N,6,7,13-pentamethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icos-18-en-16-amine](/img/structure/B1236914.png)
![2-[3-[(3R,3'R,4'S,6'R,8'S,8'aS)-6'-[2-(2-hydroxyethoxy)phenyl]-1',2-dioxo-8'-[oxo-(prop-2-enylamino)methyl]-3',4'-diphenyl-5-spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]yl]prop-2-ynyl]propanedioic acid dimethyl ester](/img/structure/B1236917.png)
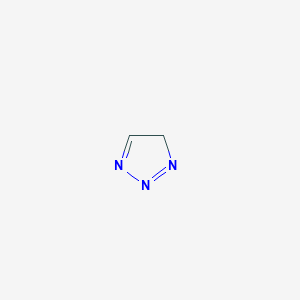
![N-[(E)-[5-(2-chlorophenyl)furan-2-yl]methylideneamino]benzenesulfonamide](/img/structure/B1236920.png)
